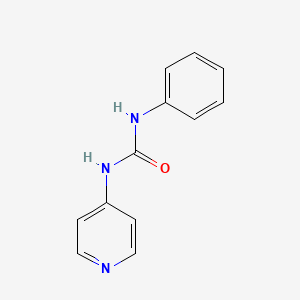

1-Phenyl-3-pyridin-4-ylurea

Descripción general

Descripción

1-Phenyl-3-pyridin-4-ylurea is an organic compound that features a phenyl group attached to a urea moiety, which is further connected to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Phenyl-3-pyridin-4-ylurea can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with 4-aminopyridine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-3-pyridin-4-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

1-Phenyl-3-pyridin-4-ylurea has been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that derivatives of this compound effectively inhibited the growth of human breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .

2. Anti-inflammatory Properties

The compound has shown potential in reducing inflammation. It acts by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Experimental models have illustrated its efficacy in reducing paw edema in rats, suggesting its application in treating conditions like arthritis .

Pharmacological Insights

1. Mechanism of Action

Research has elucidated that this compound may exert its effects through modulation of signaling pathways associated with inflammation and cancer progression. Specifically, it has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .

2. Drug Development

The compound is being explored as a lead compound for developing new anti-inflammatory and anticancer agents. Its structural modifications have led to derivatives with enhanced potency and selectivity against specific cancer cell lines .

Material Science Applications

1. Organic Electronics

Beyond medicinal applications, this compound has potential uses in organic electronics due to its electronic properties. It can serve as a building block in the synthesis of organic semiconductors, which are vital for the development of flexible electronic devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study published in Cancer Research highlighted the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing activation of apoptotic pathways through caspase activation .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of this compound resulted in a marked decrease in paw swelling compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-3-pyridin-4-ylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-pyridin-2-ylurea: Similar structure but with the pyridine ring attached at a different position.

1-Phenyl-3-pyridin-3-ylurea: Another isomer with the pyridine ring attached at the third position.

1-Phenyl-3-pyridin-5-ylurea: Yet another isomer with the pyridine ring attached at the fifth position.

Uniqueness

1-Phenyl-3-pyridin-4-ylurea is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-Phenyl-3-pyridin-4-ylurea is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supplemented by data tables for clarity.

Chemical Structure and Properties

This compound features a phenyl group linked to a urea moiety, which is further connected to a pyridine ring. This unique structural arrangement influences its reactivity and interaction with biological targets, primarily the tyrosine-protein kinase ABL1, which plays a significant role in cell proliferation and survival pathways.

The primary mechanism of action for this compound involves the inhibition of ABL1 kinase activity. By binding to this target, the compound disrupts signaling pathways that promote cancer cell growth and survival. This interaction is crucial for its antiproliferative effects observed in various human cancer cell lines.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 12.0 | |

| A549 (Lung Cancer) | 8.2 |

These values demonstrate the compound's potency across various types of cancer cells, suggesting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Studies have shown that substituents on the phenyl ring can significantly affect binding affinity and selectivity for ABL1. For instance, electron-donating groups at specific positions on the phenyl ring have been associated with increased potency .

Study 1: In Vivo Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the in vivo efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor size compared to control groups. The study concluded that the compound effectively inhibits tumor growth through ABL1 pathway modulation .

Study 2: Comparative Analysis

A comparative analysis involving several urea derivatives highlighted that this compound exhibited superior antiproliferative effects compared to its analogs. The study emphasized the importance of the pyridine ring's position in enhancing interaction with ABL1, thus underscoring its unique structural advantages .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicity assessments indicated that at therapeutic doses, adverse effects were minimal, making it a promising candidate for further development .

Propiedades

IUPAC Name |

1-phenyl-3-pyridin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYOSMAXXLCTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-35-0 | |

| Record name | 1-PHENYL-3-(4-PYRIDYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.